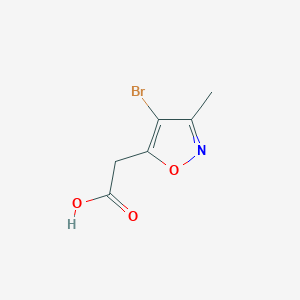

2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid

説明

特性

分子式 |

C6H6BrNO3 |

|---|---|

分子量 |

220.02 g/mol |

IUPAC名 |

2-(4-bromo-3-methyl-1,2-oxazol-5-yl)acetic acid |

InChI |

InChI=1S/C6H6BrNO3/c1-3-6(7)4(11-8-3)2-5(9)10/h2H2,1H3,(H,9,10) |

InChIキー |

BHNZMVXXQQTQFK-UHFFFAOYSA-N |

正規SMILES |

CC1=NOC(=C1Br)CC(=O)O |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: 2-(4-ブロモ-3-メチルイソキサゾール-5-イル)酢酸の合成は、一般的にイソキサゾール環の形成、続いて臭素化、続いて酢酸置換を含む。 一般的な方法の1つは、α-アセチレンγ-ヒドロキシアルデヒドとヒドロキシルアミンとの環状付加反応によりイソキサゾール環を形成することです . 臭素化は、ラジカル条件下でN-ブロモスクシンイミド(NBS)を使用して達成できます .

工業生産方法: イソキサゾール誘導体の工業生産方法は、金属触媒反応に関連する欠点(高コスト、毒性、廃棄物生成など)を回避するために、多くの場合、金属を含まない合成ルートを採用しています . マイクロ波支援合成は、5-置換イソキサゾールの製造のための効率的な方法としても報告されています .

化学反応の分析

反応の種類: 2-(4-ブロモ-3-メチルイソキサゾール-5-イル)酢酸は、次のようなさまざまな化学反応を受ける可能性があります。

酸化: 化合物は、対応する酸化物を形成するために酸化することができます。

還元: 還元反応は、ブロモ基を他の官能基に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化物が生成される可能性があり、置換反応によりさまざまな置換イソキサゾール誘導体が生成される可能性があります .

4. 科学研究の応用

2-(4-ブロモ-3-メチルイソキサゾール-5-イル)酢酸には、次のようないくつかの科学研究の応用があります。

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity

Recent studies have indicated that derivatives of isoxazole compounds, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid, exhibit significant antibacterial properties. In vitro tests showed minimum inhibitory concentrations (MICs) ranging from 40 to 70 μg/ml against both gram-positive and gram-negative bacteria, demonstrating their potential as antibacterial agents .

Anticancer Properties

The compound's isoxazole framework has been linked to anticancer activity. For example, derivatives with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cells. In a study involving various isoxazole derivatives, compounds demonstrated IC50 values below 1 μM against specific cancer cell lines, indicating potent anti-proliferative effects . The mechanism of action often involves the induction of apoptosis and modulation of cell cycle progression.

Agricultural Applications

Pesticidal Properties

Isoxazole derivatives have been explored for their pesticidal properties. The structural characteristics of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid may contribute to its efficacy as a pesticide. Research indicates that similar compounds can act as herbicides or insecticides, targeting specific biochemical pathways in pests while minimizing harm to beneficial organisms .

Material Science

Polymer Synthesis

In material science, the compound's reactive functional groups can be utilized in the synthesis of polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. For instance, isoxazole derivatives have been used as monomers in the production of high-performance polymers that are resistant to thermal degradation .

Data Summary

Case Studies

- Antibacterial Activity Study : A comprehensive study evaluated the antibacterial efficacy of synthesized isoxazole derivatives, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid. The results indicated that certain derivatives exhibited greater zones of inhibition compared to standard antibiotics like Gentamycin, suggesting their potential as alternative antibacterial agents .

- Anticancer Evaluation : In a study focused on the anticancer properties of isoxazole derivatives, it was found that compounds similar to 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid effectively inhibited cell growth in various cancer lines through apoptosis induction and cell cycle arrest mechanisms .

- Pesticidal Efficacy : Research into the pesticidal properties of isoxazole derivatives highlighted their effectiveness in controlling pest populations while being less harmful to non-target species. This positions them as viable candidates for sustainable agricultural practices .

作用機序

2-(4-ブロモ-3-メチルイソキサゾール-5-イル)酢酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。 イソキサゾール誘導体は、酵素や受容体と相互作用することが知られており、それらの活性を調節し、さまざまな生物学的効果をもたらします . たとえば、一部のイソキサゾール誘導体は、ヒストン脱アセチル化酵素(HDAC)の阻害剤として作用し、遺伝子発現の変化と潜在的な抗がん効果をもたらします .

類似の化合物:

3-メチル-5-イソキサゾール酢酸: 構造は似ていますが、ブロモ置換基がありません.

2-(5-メチル-3-(4-クロロ/トリフルオロメチルフェニル)イソキサゾール-4-イル)-5-アリールアミノ-1,3,4-オキサジアゾール: これらの化合物は、イソキサゾール環に異なる置換基を持ち、異なる生物活性を示します.

独自性: 2-(4-ブロモ-3-メチルイソキサゾール-5-イル)酢酸は、ブロモ置換基の存在によりユニークであり、その反応性と生物活性を大幅に影響を与える可能性があります。 ブロモ基はさまざまな化学反応に関与することができ、この化合物をより複雑な分子の合成のための汎用性の高い中間体にします .

類似化合物との比較

Key Observations:

- Substituent Effects: Bromine at C4 increases molecular weight and polarizability compared to non-brominated analogs like 2-(3-methylisoxazol-5-yl)acetic acid .

- Functional Groups : The acetic acid moiety (vs. carboxylic acid at C4 in 91182-60-4) enhances solubility in polar solvents, favoring bioavailability in drug candidates .

- Synthetic Utility: Brominated isoxazoles (e.g., 5-amino-4-bromo-3-methylisoxazole ) are intermediates for cross-coupling reactions, while methoxy-substituted variants (e.g., 78967-07-4) exhibit enhanced π-π stacking in crystal structures .

Heterocyclic Variants with Bromine and Acetic Acid Moieties

| Compound Name | CAS Number | Molecular Formula | Key Differences from Target Compound |

|---|---|---|---|

| 2-(4-Bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)acetic acid | Not provided | C₈H₁₁BrN₂O₂ | Pyrazole ring (N-N) instead of isoxazole (N-O) |

| [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid | 1000340-99-7 | C₈H₅BrN₂O₅ | Oxadiazole ring with fused furan and ketone |

Key Observations:

- Heterocycle Stability : Pyrazoles (e.g., C₈H₁₁BrN₂O₂ ) are more basic than isoxazoles due to the N-N bond, altering reactivity in nucleophilic substitutions.

- Electrophilic Reactivity : Bromine in oxadiazole derivatives (e.g., 1000340-99-7 ) facilitates Suzuki-Miyaura couplings, but the fused furan may reduce metabolic stability compared to isoxazoles.

Functional Group Variations

Key Observations:

- Acidity : The acetic acid group in the target compound (pKa ~2.5–3.0) is more acidic than ester derivatives (e.g., 34859-64-8), favoring ionic interactions in biological systems .

- Biological Activity: Amino-substituted isoxazoles (e.g., 60573-88-8 ) show enhanced binding to enzymatic active sites but may require prodrug strategies for delivery.

生物活性

2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of immunology and pharmacology. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The compound is characterized by the presence of a bromine atom and an isoxazole ring, which are known to influence its biological properties. The structural formula can be represented as follows:

Immunomodulatory Effects

Research indicates that isoxazole derivatives, including 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid, exhibit significant immunomodulatory properties. A study highlighted that certain isoxazole derivatives can modulate T and B cell responses, enhancing humoral immune responses in animal models .

Table 1: Immunomodulatory Effects of Isoxazole Derivatives

Antimicrobial Activity

The antimicrobial potential of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid has also been explored. Studies show that compounds with similar structures exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antimicrobial effects.

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Target Microorganism | MIC (mg/mL) | Reference |

|---|---|---|---|

| 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid | E. coli | 0.0195 | |

| Compound X (similar structure) | S. aureus | 0.0048 | |

| Compound Y (similar structure) | C. albicans | 0.039 |

Study on Immune Response Modulation

In a controlled study, the effects of 2-(4-Bromo-3-methylisoxazol-5-yl)acetic acid were evaluated in mice models for its ability to modulate immune responses. Results indicated a significant increase in regulatory T cells and a decrease in pro-inflammatory cytokines, suggesting its potential as an immunosuppressive agent .

Anticancer Potential

Another area of research has focused on the compound's potential anticancer properties. Preliminary studies indicate that isoxazole derivatives can inhibit microtubule assembly, which is crucial for cancer cell proliferation. The compound was shown to induce apoptosis in cancer cell lines at specific concentrations .

Table 3: Anticancer Activity of Isoxazole Derivatives

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromo-3-methylisoxazol-5-yl)acetic acid, and how can regioselectivity be controlled?

The synthesis of brominated isoxazole derivatives often involves regioselective bromination of precursor molecules. For example, regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yields 2-(3-bromo-4-methoxyphenyl)acetic acid, a structurally analogous compound . For isoxazole cores, bromination at the 4-position can be achieved via electrophilic substitution under controlled conditions (e.g., using N-bromosuccinimide in dichloromethane). Purification via recrystallization (as in ) or column chromatography is critical to isolate the desired product.

Q. How can crystallographic tools like SHELX and ORTEP-3 be applied to confirm the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential for unambiguous structural confirmation. For example, the dihedral angles between substituents on aromatic rings and hydrogen-bonding motifs (e.g., R₂²(8) dimers) can be analyzed to validate molecular geometry . SCXRD also resolves electronic effects on bond angles, such as electron-withdrawing bromine increasing C–C–C angles in phenyl rings .

Q. What analytical methods are suitable for purity assessment and resolving synthetic byproducts?

- HPLC : To separate and quantify regioisomers or bromination byproducts (e.g., 3-bromo vs. 4-bromo derivatives).

- NMR : H and C NMR can identify substituent positions (e.g., methyl groups at C3 vs. C5) and confirm acetic acid moiety integration .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and bromine isotope patterns.

Advanced Research Questions

Q. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at C4 positions the compound as a substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the methyl group at C3 may reduce reaction efficiency. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing frontier molecular orbitals (FMOs) and transition states. For example, similar brominated isoxazoles show enhanced reactivity in Pd-catalyzed couplings when electron-withdrawing groups are present .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Dose-Response Curves : Ensure consistent molar concentrations and assay conditions (e.g., pH, solvent).

- Structural Validation : Confirm compound identity via SCXRD or 2D NMR (e.g., NOESY for spatial proximity of substituents) to rule out degradation or isomerization .

- Control Experiments : Compare with analogs like 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylic acid, which has demonstrated anticancer activity in PubChem datasets .

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?

The acetic acid moiety acts as a carboxylate ligand for metal nodes (e.g., Zn²⁺, Cu²⁺). Crystallographic studies of similar compounds (e.g., 2-((4-aminophenyl)thio)acetic acid) reveal hydrogen-bonded networks and π-π stacking interactions that stabilize MOFs . Adjusting reaction pH and solvent polarity can tune coordination geometry.

Methodological Challenges

Q. What computational approaches predict the compound’s pharmacokinetic properties?

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, leveraging structural data from analogs .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions based on substituent effects (e.g., bromine’s impact on metabolic stability).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。